acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid Cell-permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
Cell permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA. It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
Brand Name: Vulcanchem
CAS No.: 137694-75-8
VCID: VC21180141
InChI: InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
SMILES: CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Molecular Formula: C9H20N4O4
Molecular Weight: 248.28 g/mol

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

CAS No.: 137694-75-8

Cat. No.: VC21180141

Molecular Formula: C9H20N4O4

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid - 137694-75-8

Specification

CAS No. 137694-75-8
Molecular Formula C9H20N4O4
Molecular Weight 248.28 g/mol
IUPAC Name acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Standard InChI InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
Standard InChI Key IKPNWIGTWUZCKM-UHFFFAOYSA-N
SMILES CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Canonical SMILES CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Appearance Assay:≥98%A white solid

Introduction

Acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid is a complex organic compound with significant applications in biological research and pharmaceutical development. It is often referred to in the context of its role as a derivative of arginine, specifically D-arginine, which undergoes methylation to form this compound. This article will delve into its chemical properties, synthesis methods, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid typically involves the methylation of D-arginine. The process includes protecting the amino and carboxyl groups of D-arginine, followed by selective methylation of the guanidine group using methylating agents like methyl iodide or dimethyl sulfate. The final step involves deprotection and conversion to the acetate salt form.

Nitric Oxide Synthase Inhibition

This compound acts as a competitive inhibitor of nitric oxide synthase (NOS), which is crucial for the production of nitric oxide (NO). This inhibition can lead to decreased vasodilation and affect various physiological processes such as blood pressure regulation and neurotransmission.

Antimicrobial Activity

Research indicates that acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid exhibits antimicrobial properties, particularly against certain bacterial strains by inhibiting collagenases, enzymes that play a role in bacterial virulence.

Chemistry and Biology

  • Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

  • Biology: Serves as a tool for studying enzyme-substrate interactions and protein modifications.

  • Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
Nα-Methyl-L-arginineSimilar to C₇H₁₆N₄O₂Similar in structure but differs in chirality
L-NAME (Nω-Nitro-L-arginine methyl ester)Different functional groupsAnother nitric oxide synthase inhibitor
D-ArginineC₆H₁₄N₄O₂Non-methylated form

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